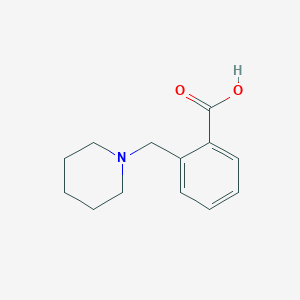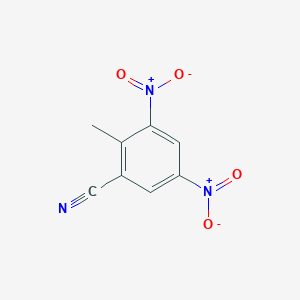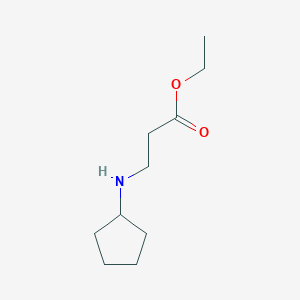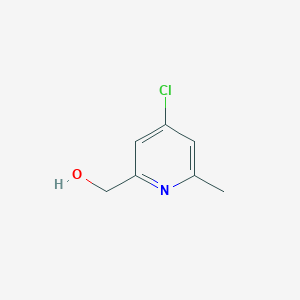
(4-Chloro-6-methylpyridin-2-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions, including condensation and reduction processes. For example, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved through the double reduction of cyclic sulfonamide precursors, which were prepared using an intramolecular Heck reaction followed by reduction of the alkene . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involved the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods could potentially be adapted for the synthesis of (4-Chloro-6-methylpyridin-2-yl)methanol.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of chemical compounds. The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was solved by direct methods and refined, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron . Similarly, the crystal structure of a Schiff base compound related to pyridine derivatives was determined, showing a nearly coplanar arrangement of the benzene and pyridine rings . These studies provide insights into the typical structural features of pyridine derivatives that could be relevant to (4-Chloro-6-methylpyridin-2-yl)methanol.
Chemical Reactions Analysis
The chemical behavior of pyridine derivatives in reactions is an important aspect of their analysis. For instance, the electrochemical oxidation of catechol and 4-methylcatechol in methanol was studied, leading to the synthesis of o-benzoquinone derivatives . Although not directly related to (4-Chloro-6-methylpyridin-2-yl)methanol, this study demonstrates the reactivity of methylated pyridine compounds in electrochemical environments, which could be relevant for understanding the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their interactions with other molecules. A study on the mixtures of 4-methylpyridine with various alcohols presented new experimental data on densities and viscosities, discussing the association of mixture components due to self-association of alcohol molecules and cross-association between alcohol and 4-methylpyridine . These findings could provide a basis for predicting the behavior of (4-Chloro-6-methylpyridin-2-yl)methanol in solution and its interactions with other chemical entities.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Novel Compounds
A study by Percino et al. (2005) describes the synthesis of a new compound from the condensation reaction of (6-methylpyridin-2-yl)methanol. This research highlights the potential of (4-Chloro-6-methylpyridin-2-yl)methanol in synthesizing new chemical entities with distinct molecular structures (Percino et al., 2005).
Crystallography and Molecular Structure
Another study by Percino et al. (2007) examined the molecular and crystal structure of a co-crystal formed from a reaction involving (6-methylpyridin-2-yl)methanol. This study provides insights into the crystalline structures that can be achieved with this compound (Percino et al., 2007).
Chemical Reactions and Properties
Chemical Reactivity and Formation of Complexes
Inomata and Suenaga (2014) conducted a study demonstrating the reaction of tris[(6-methylpyridin-2-yl)methyl]amine with cobalt compounds, leading to the formation of a complex with interesting properties. This showcases the reactivity of derivatives of (4-Chloro-6-methylpyridin-2-yl)methanol in forming metal complexes (Inomata & Suenaga, 2014).
Thermo-solvatochromism Studies
Research by Tada et al. (2003) on thermo-solvatochromism in binary water–alcohol mixtures involved derivatives of pyridine, indicating the potential of (4-Chloro-6-methylpyridin-2-yl)methanol in such studies. This research contributes to the understanding of solvatochromic behavior in different solvent mixtures (Tada et al., 2003).
Propriétés
IUPAC Name |
(4-chloro-6-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIABQWETIDWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627845 | |
| Record name | (4-Chloro-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-6-methylpyridin-2-yl)methanol | |
CAS RN |
98280-32-1 | |
| Record name | (4-Chloro-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




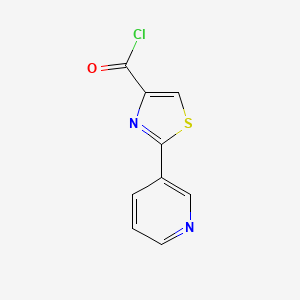
![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)




